N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide: is a complex organic compound that features a thiazole ring substituted with phenyl groups, a nitrothiophene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution with Phenyl Groups: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Nitrothiophene Synthesis: The nitrothiophene moiety is prepared by nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reaction: The final step involves coupling the thiazole and nitrothiophene intermediates through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The phenyl groups and the thiazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X) with Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural similarity to known bioactive molecules.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
- N-(4,5-diphenyl-1,3-thiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide
Uniqueness
N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitrothiophene and a thiazole ring in its structure, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific electronic characteristics, such as in organic electronics or as a bioactive molecule.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S2/c24-19(15-11-12-16(27-15)23(25)26)22-20-21-17(13-7-3-1-4-8-13)18(28-20)14-9-5-2-6-10-14/h1-12H,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINWVCKEGPPHNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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